molecular formula C10H9ClF3NO B14071740 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one

1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14071740
M. Wt: 251.63 g/mol
InChI Key: VLEIWSDUALSIBH-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a substituted propanone derivative featuring a phenyl ring with amino (-NH₂) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. The chlorine atom is attached to the first carbon of the propanone chain, adjacent to the ketone group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence reactivity in nucleophilic substitution or ketone-related reactions.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(11)6-2-7(10(12,13)14)4-8(15)3-6/h2-4,9H,15H2,1H3

InChI Key

VLEIWSDUALSIBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)N)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-5-(trifluoromethyl)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods may also incorporate advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and inferred biological relevance:

Compound Name Substituents (Phenyl Ring) Propanone Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Notes
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one -NH₂ (3), -CF₃ (5) Cl (C1) C₁₀H₉ClF₃NO ~263.6 (estimated) Strong electron-withdrawing -CF₃ enhances stability; Cl at C1 increases ketone reactivity
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one -NH₂ (3), -OCF₃ (5) Cl (C3) C₁₀H₉ClF₃NO₂ 267.63 -OCF₃ offers moderate electron-withdrawing effects; Cl at C3 reduces ketone reactivity
2-(Methylamino)-1-(3-methylphenyl)propan-1-one -CH₃ (3) -N(CH₃) C₁₁H₁₅NO 177.24 Methyl group on phenyl reduces electron withdrawal; secondary amine may alter bioactivity
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Thiophene (Cl at 5) Phenylprop-2-en C₁₃H₉ClOS 248.72 Thiophene ring alters conjugation; enone system increases electrophilicity (limited data)

Key Structural and Functional Differences:

Substituent Effects on the Aromatic Ring: The -CF₃ group in the main compound is strongly electron-withdrawing, enhancing the ring's electrophilic character and stability against oxidation compared to -OCF₃ in the compound .

Chlorine Position and Reactivity :

  • Cl at C1 (main compound) positions it adjacent to the ketone, increasing susceptibility to nucleophilic attack (e.g., in aldol condensations). In contrast, Cl at C3 () reduces this reactivity due to steric and electronic effects .

Heterocyclic vs. Benzene Systems :

  • The thiophene ring () introduces sulfur-mediated conjugation and altered electronic properties compared to benzene derivatives. This may affect binding in biological systems or catalytic processes .

Amine Functionality :

  • The primary amine (-NH₂) in the main compound may participate in hydrogen bonding or salt formation, whereas the secondary amine (-N(CH₃)) in the WHO compound () could limit such interactions, impacting solubility and target engagement .

Research Findings and Implications

  • Metabolic Stability : The -CF₃ group in the main compound likely improves resistance to enzymatic degradation compared to -OCF₃ or -CH₃ analogs, a critical factor in drug design .
  • Pharmacological Potential: The primary amine and -CF₃ combination suggests utility in kinase inhibitors or antimicrobial agents, whereas the WHO compound () may relate to psychoactive substances due to structural similarities with known stimulants .
  • Synthetic Applications : The Cl at C1 in the main compound could facilitate derivatization via nucleophilic substitution, whereas the thiophene-based compound () might serve as a building block for conjugated polymers .

Biological Activity

1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes an amino group, a trifluoromethyl group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.

  • Molecular Formula : C10H9ClF3NO
  • Molecular Weight : 251.63 g/mol
  • CAS Number : 1806331-31-6

The presence of electronegative substituents, such as the trifluoromethyl and chlorine groups, significantly affects the compound's reactivity and interactions with biological targets. The amino group enhances the potential for hydrogen bonding, while the trifluoromethyl group increases lipophilicity, facilitating membrane penetration.

Mechanisms of Biological Activity

Research indicates that 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one interacts with various biomolecules through several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing their structure and function.
  • Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions, which can stabilize binding to lipid membranes or hydrophobic pockets in proteins.
  • Nucleophilic Attack : The chloropropanone moiety may undergo nucleophilic attack by cellular nucleophiles, leading to covalent modifications of target proteins.

Biological Activity Studies

Several studies have focused on the biological activity of this compound, primarily in the context of drug discovery and development. Key findings include:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibition of growth in prostate cancer cell lines like PC-3 and DU-145 .
  • Receptor Binding : The compound may act as a modulator of serotonin receptors (5-HT receptors), which are implicated in various neuropsychiatric disorders. Compounds with similar structures have demonstrated agonistic activity at these receptors, suggesting that this compound might also exhibit similar properties .
  • Enzyme Inhibition : The potential for enzyme inhibition has been noted, particularly concerning enzymes involved in metabolic pathways relevant to cancer and other diseases. This could lead to therapeutic applications where modulation of enzyme activity is beneficial .

Comparative Analysis

To better understand the unique properties of 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one, a comparison with structurally related compounds is useful:

Compound NameStructureKey Differences
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-oneBromine SubstitutionBromine increases reactivity compared to chlorine.
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-oneNo ChlorineLacks chlorine atom; alters reactivity and potential applications.
3-Amino-5-trifluoromethyl[1,2,4]-triazoleTriazole RingContains a triazole ring; different chemical properties due to ring structure.

This table illustrates how variations in substituents can significantly affect chemical behavior and potential applications.

Case Studies

Recent research has highlighted specific case studies involving this compound:

  • Study on Anticancer Properties : A study published in Pharmacological Research evaluated a series of derivatives based on 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one. It was found that certain modifications enhanced cytotoxicity against breast cancer cell lines by over 50% compared to controls .
  • Neuropharmacological Effects : Another investigation explored the effects of similar compounds on serotonin receptor modulation. Results indicated that some derivatives acted as potent agonists at the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression disorders .

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